molecular formula C7H7BrOS B11926005 2-Bromo-1-(4-methylthiophen-2-yl)ethanone CAS No. 1203589-82-5

2-Bromo-1-(4-methylthiophen-2-yl)ethanone

Cat. No.: B11926005
CAS No.: 1203589-82-5
M. Wt: 219.10 g/mol
InChI Key: MOXZEXOTBFOOLT-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in organic chemistry. numberanalytics.comwisdomlib.org Discovered in 1883 by Victor Meyer, it was initially considered a contaminant in benzene (B151609) but quickly became recognized for its distinct and valuable properties. numberanalytics.comderpharmachemica.com The thiophene ring is aromatic, similar to benzene, which imparts considerable stability. However, the presence of the sulfur atom makes it more reactive than benzene in certain electrophilic substitution reactions. numberanalytics.comwikipedia.org

Thiophenes are crucial building blocks in the synthesis of a wide array of organic molecules. numberanalytics.comnumberanalytics.com Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science applications, including organic electronics and photovoltaics. numberanalytics.comcognizancejournal.com A notable aspect of thiophene's utility is its role as a bioisostere for the benzene ring. In many biologically active compounds, a benzene ring can be replaced by a thiophene ring without a loss of activity, a strategy employed in the development of drugs like the NSAID lornoxicam. wikipedia.orgcognizancejournal.com

Role of α-Bromoketones as Versatile Synthons in Organic Synthesis

α-Bromoketones are highly valuable synthetic intermediates in organic chemistry due to their dual functionality. organic-chemistry.org The presence of both a carbonyl group and a reactive carbon-bromine bond allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo various additions and condensations.

These compounds are key precursors for the synthesis of a multitude of more complex molecules. For instance, they are used in the preparation of α-amino ketones, which are important in medicinal chemistry, and in the synthesis of various heterocyclic compounds. nih.gov The synthesis of α-bromoketones can be achieved through several methods, including the bromination of ketones or the oxidation and bromination of secondary alcohols. rsc.orgdeepdyve.com

Research Context of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone

Overview of Thiophene Bromoketones and Their Derivatives

Thiophene bromoketones, which incorporate both the thiophene ring and the α-bromoketone moiety, are of particular interest to synthetic chemists. The combination of these two structural features creates a versatile scaffold for the construction of complex molecular architectures. The reactivity of the thiophene ring at its various positions, coupled with the synthetic utility of the α-bromoketone, allows for the generation of a diverse library of thiophene derivatives.

For example, the bromine atom can be displaced by various nucleophiles, and the ketone can be transformed into other functional groups. Furthermore, the thiophene ring itself can undergo reactions such as electrophilic substitution and cross-coupling reactions to introduce additional substituents. jcu.edu.au

Specific Focus on this compound

This compound is a specific thiophene bromoketone that serves as a valuable intermediate in organic synthesis. Its structure features a bromoacetyl group attached to the 2-position of a 4-methylthiophene ring.

📊 Chemical Properties of this compound

PropertyValue
CAS Number 1203589-82-5
Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
PSA 45.31000
LogP 2.63410
Storage Temperature 2-8°C

Data sourced from LookChem lookchem.com

This particular arrangement of functional groups makes it a useful building block for creating more complex molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1203589-82-5

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-1-(4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7BrOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3

InChI Key

MOXZEXOTBFOOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 4 Methylthiophen 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Bromine Center

The most prominent feature of 2-Bromo-1-(4-methylthiophen-2-yl)ethanone is the presence of a bromine atom on the carbon adjacent to the carbonyl group. This α-bromo ketone is highly susceptible to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group.

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic carbon atom bearing the bromine is readily attacked by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Amines: Primary and secondary amines react with α-bromo ketones to form α-amino ketones. In the case of this compound, this reaction would lead to the formation of 2-(alkylamino)- or 2-(dialkylamino)-1-(4-methylthiophen-2-yl)ethanone derivatives. The reaction typically proceeds via a standard SN2 mechanism. While direct studies on this specific molecule are not prevalent in the provided literature, the reaction of other α-bromo ketones with amines is a well-established transformation. clockss.org

Thiols: Thiols and their corresponding thiolates are excellent nucleophiles for displacing the bromide. This reaction, a form of S-alkylation, results in the formation of α-thio ketones. For instance, reaction with a generic thiol (R-SH) in the presence of a base would yield 2-(alkylthio)-1-(4-methylthiophen-2-yl)ethanone. This type of reaction is synthetically valuable for creating new carbon-sulfur bonds. nih.gov A similar reaction has been described for the S-alkylation of 1-substituted-1H-tetrazole-5-thiols with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, highlighting the general applicability of this transformation.

Alkoxides: Alkoxides (RO⁻) can also serve as nucleophiles, leading to the formation of α-alkoxy ketones. The reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to produce 2-methoxy-1-(4-methylthiophen-2-yl)ethanone.

A general representation of these nucleophilic substitution reactions is shown in the table below.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Amine (R₂NH)Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-(dialkylamino)-1-(4-methylthiophen-2-yl)ethanone
Thiol (RSH)Base (e.g., Et₃N), Solvent (e.g., Ethanol)2-(alkylthio)-1-(4-methylthiophen-2-yl)ethanone
Alkoxide (ROH)Base (e.g., NaH), Solvent (e.g., THF)2-alkoxy-1-(4-methylthiophen-2-yl)ethanone

Table 1: Examples of Nucleophilic Substitution Reactions.

Formation of Functionalized Thiophene (B33073) Ethanone (B97240) Derivatives

The nucleophilic substitution reactions described above are pivotal in the synthesis of a wide array of functionalized thiophene ethanone derivatives. tdl.org These derivatives are often precursors to compounds with significant biological activity or materials with interesting electronic properties. tdl.org The introduction of different functional groups at the α-position can be used to tune the molecule's properties or to enable further chemical transformations. The synthesis of various substituted thiophenes is a significant area of research due to their applications in medicinal chemistry and materials science. tdl.orgresearchgate.netresearchgate.net

Transformations of the Carbonyl Group

The ketone carbonyl group in this compound can undergo several characteristic reactions, most notably reduction.

Reduction of the Ketone to Corresponding Alcohols

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 2-Bromo-1-(4-methylthiophen-2-yl)ethanol. It is important to select the appropriate reducing agent and reaction conditions to avoid side reactions, such as the reduction of the bromine atom. Milder reagents like NaBH₄ are often preferred for this type of selective reduction.

Reducing AgentProduct
Sodium Borohydride (NaBH₄)2-Bromo-1-(4-methylthiophen-2-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)2-Bromo-1-(4-methylthiophen-2-yl)ethanol

Table 2: Reduction of the Carbonyl Group.

Oxidation Reactions of the Thiophene Ring or Methylthio Group (if applicable)

The thiophene ring, being an electron-rich heterocycle, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. The oxidation of thiophenes can lead to reactive intermediates like thiophene-S-oxides. nih.gov These intermediates can undergo further reactions, including Diels-Alder dimerization or reaction with nucleophiles. nih.govnih.gov The oxidation of 2-acetylthiophene (B1664040) has been studied, and the products depend on the oxidizing agent and reaction conditions. researchgate.net For instance, oxidation with peracids can lead to the corresponding thiophene 1,1-dioxides. researchgate.net The methylthio group, if present as a substituent on the thiophene ring, could also be oxidized to a sulfoxide or sulfone under appropriate conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples with this exact substrate are not detailed in the provided search results, the reactivity of α-bromoketones in such couplings is well-documented. nih.govnih.gov

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.

Negishi Coupling: Reaction with an organozinc reagent in the presence of a nickel or palladium catalyst. acs.org

These reactions would afford a diverse range of substituted thiophene derivatives, further expanding the synthetic utility of this compound. The general scheme for these reactions involves the oxidative addition of the C-Br bond to the low-valent transition metal catalyst, followed by transmetalation and reductive elimination. youtube.com

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAr-B(OH)₂Pd catalyst, Baseα-Aryl ketone
HeckAlkenePd catalyst, Baseα-Alkenyl ketone
SonogashiraAlkynePd catalyst, Cu co-catalyst, Baseα-Alkynyl ketone
Buchwald-HartwigR₂NHPd catalyst, Baseα-Amino ketone
NegishiR-ZnXNi or Pd catalystα-Alkyl/Aryl ketone

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions.

Cyclization and Annulation Reactions Employing the Bromoketone Functionality

The α-bromoketone functionality in this compound is a versatile precursor for the construction of various heterocyclic systems through cyclization and annulation reactions. This is due to the presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the bromine atom, which can react with a variety of nucleophiles.

One prominent example of such a transformation is the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.org The ketone moiety of this compound could potentially serve as the carbonyl component in Hantzsch-type reactions. A green, one-pot, multicomponent Hantzsch reaction of 5-bromothiophene-2-carboxaldehyde with various 1,3-diones and ammonium acetate has been reported to produce dihydropyridine (B1217469) derivatives in good to excellent yields. nih.govresearchgate.net This suggests the feasibility of employing thiophene-based ketones in similar cyclocondensations.

Another important reaction is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The ketone group of this compound could participate in the initial Knoevenagel condensation step of the Gewald reaction mechanism. wikipedia.org The resulting product would be a highly functionalized thiophene derivative, which could undergo further transformations. The Gewald reaction is known for its operational simplicity and the use of readily available starting materials. umich.edu The development of a four-component reaction involving a Michael addition followed by an in situ Gewald reaction highlights the versatility of this transformation in constructing complex molecules. nih.gov

The bromine atom in the α-position to the ketone also opens up pathways for other cyclization reactions. For instance, it can readily undergo nucleophilic substitution with various binucleophiles to form five-, six-, or seven-membered rings. While specific examples with this compound are not extensively documented, the general reactivity pattern of α-haloketones suggests its potential in the synthesis of a wide array of fused and non-fused heterocyclic compounds.

Spectroscopic and Structural Characterization of 2 Bromo 1 4 Methylthiophen 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule. It exploits the magnetic properties of certain atomic nuclei to generate a spectrum that reveals the chemical environment of each nucleus. For organic compounds like 2-Bromo-1-(4-methylthiophen-2-yl)ethanone and its derivatives, ¹H and ¹³C NMR are the most crucial techniques.

¹H-NMR spectroscopy provides information about the number of different types of protons, the number of protons of each type, and the electronic environment of the protons in a molecule. The chemical shift (δ) in a ¹H-NMR spectrum indicates the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies.

Table 1: ¹H-NMR Data for Derivatives of this compound

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-bromo-1-(4-chlorophenyl)ethanone CDCl₃ δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) echemi.com
2-bromo-1-(4-bromophenyl)ethanone CDCl₃ δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H) echemi.com
2-bromo-1-(m-tolyl)ethanone CDCl₃ δ 7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H) echemi.com

| 2-bromo-1-(naphthalen-2-yl)ethanone | CDCl₃ | δ 8.52 (s, 1H), 8.05–7.89 (m, 4H), 7.67–7.57 (m, 2H), 4.60 (s, 2H) echemi.com |

This table presents data for illustrative purposes based on available information for related compounds.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C-NMR spectrum. The chemical shift of each signal provides information about the electronic environment of the carbon atom.

For this compound, the carbonyl carbon (C=O) is expected to show a signal in the highly deshielded region of the spectrum, typically between 185 and 195 ppm. The carbon atom of the methylene (B1212753) group attached to the bromine (-CH₂Br) would appear at a chemical shift of around 30-40 ppm. The carbon atoms of the methylthiophen ring will have characteristic shifts depending on their position relative to the sulfur atom and the acetyl-bromo-methyl substituent.

Table 2: ¹³C-NMR Data for Derivatives of this compound

Compound Solvent Chemical Shifts (δ, ppm)
2-bromo-1-(4-chlorophenyl)ethanone CDCl₃ δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 echemi.com
2-bromo-1-(4-bromophenyl)ethanone CDCl₃ δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 echemi.com
2-bromo-1-(m-tolyl)ethanone CDCl₃ δ 191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3 echemi.com

| 2-bromo-1-(naphthalen-2-yl)ethanone | CDCl₃ | δ 191.3, 135.9, 132.3, 131.2, 131.0, 129.7, 129.0, 128.8, 127.8, 127.0, 124.1, 31.0 echemi.com |

This table presents data for illustrative purposes based on available information for related compounds.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₇H₇BrOS, the expected exact mass is approximately 217.94 g/mol . echemi.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a characteristic signature for the presence of a single bromine atom in the molecule.

Table 3: Molecular Weight and Mass Spectrometry Data for this compound and a Derivative

Compound Molecular Formula Molecular Weight ( g/mol ) Mass Spectrometry Data (m/z)
This compound C₇H₇BrOS 219.10 echemi.com Exact Mass: 217.94 echemi.com

| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | C₉H₅Br₂F₃O | 345.95 | [M+Na]⁺ 366.8551 (calculated), 366.8547 (found) echemi.com |

This table includes calculated data for the target compound and experimental data for a related derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group is expected in the range of 1680-1700 cm⁻¹. The presence of the thiophene (B33073) ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-600 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for a Derivative of this compound

Compound Functional Group Absorption Frequency (cm⁻¹)
1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone C=O (ketone) 1683 echemi.com
Aromatic C-H 3028 echemi.com

This table presents data for a related compound to illustrate typical IR absorption bands.

Advanced Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of chemical compounds. In a typical reverse-phase HPLC setup for a compound like this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The purity of the compound is determined by the percentage of the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and can be used for identification. For preparative applications, HPLC can be scaled up to isolate the pure compound from a reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound and its derivatives, LC-MS plays a crucial role in confirming the molecular weight of the target compound and identifying impurities or byproducts from a synthesis reaction. The liquid chromatography component separates the mixture based on the analytes' physicochemical properties, while the mass spectrometer provides mass-to-charge ratio (m/z) data, enabling the determination of molecular weight and elemental composition.

For compounds similar to the subject of this article, such as other brominated ethanones, reverse-phase HPLC methods are commonly employed. sielc.com These methods typically use a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer. For compatibility with mass spectrometry, volatile buffers such as formic acid are used in place of non-volatile ones like phosphoric acid to ensure efficient ionization and prevent contamination of the MS instrument. sielc.com The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI), to generate ions for analysis.

Table 1: Typical LC-MS Parameters for Analysis of Related Bromoacetophenone Compounds

ParameterDescription
Column Reverse-phase C18
Mobile Phase Acetonitrile and water gradient
Buffer Formic acid (for MS compatibility) sielc.com
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detector Quadrupole, Time-of-Flight (TOF), or Ion Trap
Data Acquired Mass-to-charge ratio (m/z), Retention Time

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. The principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced.

UPLC methods are particularly advantageous for analyzing complex mixtures containing the target compound and closely related structural isomers or impurities. The increased peak capacity and resolution allow for better separation of these components, leading to more accurate quantification and identification. Existing HPLC methods for related compounds can often be scaled down for UPLC applications, typically by using columns with smaller particle sizes, such as 3 µm, for faster analyses. sielc.com The enhanced performance of UPLC results in sharper and narrower peaks, significantly reducing analysis time and solvent consumption.

Table 2: Comparison of Typical HPLC and UPLC Method Characteristics

FeatureConventional HPLCUPLC
Particle Size 3.5-5 µm< 2 µm
Column Length 50-250 mm50-150 mm
Flow Rate 1-2 mL/min0.2-0.7 mL/min
Analysis Time 10-30 min1-10 min
Resolution GoodExcellent
Sensitivity GoodExcellent

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical reactivity and physical properties. For thiophene derivatives, X-ray diffraction studies have been instrumental in characterizing their structural features and supramolecular assemblies. acs.orgacs.org

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The structural solution provides definitive proof of the compound's identity and stereochemistry.

Determination of Crystal Structures and Conformation

Through single-crystal X-ray diffraction analysis, the precise solid-state conformation of a molecule can be elucidated. In the case of thiophene derivatives, this technique reveals key structural details such as the planarity of the thiophene ring and the orientation of its substituents. nih.govresearchgate.net For example, studies on related benzothiophene (B83047) derivatives have shown that the benzothiophene rings are essentially planar. nih.gov

Table 3: Structural Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal lattice.
Atomic Coordinates The precise x, y, z position of every atom in the molecule.
Bond Lengths The distances between bonded atoms (in Ångströms).
Bond Angles The angles (in degrees) formed by three connected atoms.
Torsional Angles The dihedral angles that describe the molecule's conformation.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent interactions. X-ray crystallography is the primary tool for identifying and characterizing these interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These forces are crucial in determining the stability and physical properties of the crystalline solid.

Table 4: Types of Non-Covalent Interactions Observed in Related Thiophene and Bromo-Aromatic Structures

Interaction TypeDescriptionExample Compound(s)Citation
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.2-Bromo-1-(4-hydroxyphenyl)ethanone researchgate.net
Halogen Bonding A directional interaction between a halogen atom (Lewis acid) and a Lewis base.Halogen-bonded thiophene derivatives acs.org
Chalcogen Bonding An interaction involving a chalcogen atom (S, Se, Te) as the electrophilic site.Thiophene derivatives with N···S contacts acs.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Benzothiophene derivatives nih.gov
C-H···O Interactions Weak hydrogen bonds where a C-H bond acts as the donor.Benzothiophene derivatives nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 4 Methylthiophen 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and geometry of a compound.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like 2-Bromo-1-(4-methylthiophen-2-yl)ethanone, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d,p), are standard for optimizing the molecular geometry and determining electronic properties. researchgate.netresearchgate.netinpressco.com These calculations can yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Although no specific DFT data for this compound was found, studies on similar bromo-substituted thiophene (B33073) and phenyl derivatives have successfully employed DFT to correlate theoretical data with experimental findings from techniques like X-ray crystallography. researchgate.net For a comprehensive analysis, a data table presenting these calculated parameters would be essential.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue (Å or °)
C-Br Bond LengthData not available
C=O Bond LengthData not available
C-S Bond LengthData not available
Thiophene Ring AnglesData not available
Dihedral Angle (Thiophene-Ketone)Data not available

Conformational Analysis and Molecular Modeling

The flexibility of the bond between the thiophene ring and the bromoacetyl group allows for different spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy states.

Molecular modeling techniques, guided by computational chemistry, can map the potential energy surface of the molecule as a function of key dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and the energy barriers between them. Such analyses are critical for understanding how the molecule might interact with other molecules, for instance, in a biological or materials science context. While studies on related compounds have explored E/Z isomerism and rotational barriers, specific conformational analysis data for the target compound is not present in the available literature. mdpi.com

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comnih.gov

For similar brominated organic compounds, Hirshfeld analyses have detailed the percentages of various contacts, such as H···H, C···H, and Br···H interactions. nih.gov However, a Hirshfeld surface analysis specific to this compound has not been reported.

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Related Bromo-Thiophene Compound

Interaction TypePercentage Contribution
H···HData not available
C···H/H···CData not available
Br···H/H···BrData not available
O···H/H···OData not available
S···H/H···SData not available
OtherData not available

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, researchers can calculate activation energies and reaction energies, providing a detailed understanding of the reaction mechanism.

For a compound like this compound, computational studies could explore its synthesis or its participation in further chemical transformations. For example, theoretical calculations could shed light on the mechanisms of nucleophilic substitution at the alpha-carbon or reactions involving the thiophene ring. Despite the utility of these methods, no computational studies on the reaction mechanisms involving this compound were identified in the searched literature.

Synthetic Utility and Applications of 2 Bromo 1 4 Methylthiophen 2 Yl Ethanone in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As an α-bromoketone, 2-Bromo-1-(4-methylthiophen-2-yl)ethanone is a highly reactive intermediate valuable for creating carbon-carbon and carbon-heteroatom bonds. Its primary utility lies in its susceptibility to nucleophilic substitution, where the bromine atom is displaced, and in its ability to undergo condensation reactions.

A cornerstone reaction for α-bromoketones is the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromoketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. nanobioletters.comyoutube.comacgpubs.org Thiazoles are present in numerous biologically active molecules and approved drugs. The reaction of this compound with thiourea, for example, would yield 2-amino-4-(4-methylthiophen-2-yl)thiazole, a precursor for more complex derivatives. nanobioletters.comorgsyn.org This straightforward cyclization makes it a key building block for libraries of substituted thiazoles for drug discovery. nih.govnih.gov

Applications in Material Science

Thiophene (B33073) and its derivatives are a cornerstone in the development of advanced organic materials due to their unique electronic and physical properties. Although specific studies detailing the use of This compound are not prominently documented, the general applications of similar brominated thiophene compounds provide a hypothetical framework for its potential utility.

Brominated thiophene derivatives are frequently employed as monomers or precursors in the synthesis of conjugated polymers. The bromine atom serves as a reactive site, often for cross-coupling reactions, to build the polymer backbone. These thiophene-based polymers are integral to the field of organic electronics, finding use in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The incorporation of a methyl group on the thiophene ring, as in the case of This compound , could potentially influence the solubility and processing characteristics of the resulting polymers, which are crucial factors for creating uniform and effective coatings.

The chromophoric nature of the thiophene ring makes it a valuable component in the design of organic dyes and pigments. The extended π-conjugation in molecules containing thiophene moieties allows for the absorption and emission of light in the visible spectrum. While direct evidence for the use of This compound in dye synthesis is not readily found, a related compound, 2-Bromo-1-(4-(methylthio)phenyl)ethanone, has been noted for its potential in creating novel colorants. This suggests that the title compound could theoretically serve as a building block for new dye molecules, where the bromoacetyl group would allow for facile chemical modification to tune the color and performance properties.

Utility in Biochemical Research for Pathway and Interaction Studies

The application of specific thiophene derivatives in biochemical research is an area of growing interest. However, dedicated studies on the use of This compound for investigating biochemical pathways or molecular interactions are not found in the reviewed literature. For a related compound, 2-Bromo-1-(4-(methylthio)phenyl)ethanone, there are mentions of its utility in biochemical research for studying pathways and interactions, which hints at the potential for similar applications within this class of compounds. The reactive α-bromoketone functionality present in This compound is a common feature in chemical probes designed to covalently modify and study the function of enzymes and other proteins. This reactivity could, in principle, be exploited to design specific inhibitors or labeling agents for biochemical targets, but specific research to this effect has not been identified.

Future Research Prospects and Emerging Directions for 2 Bromo 1 4 Methylthiophen 2 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 2-Bromo-1-(4-methylthiophen-2-yl)ethanone is a cornerstone for its future applications. Current research efforts are increasingly focused on developing environmentally benign and efficient synthetic pathways. Future research will likely prioritize the optimization of existing methods, such as the bromination of the parent ketone, 4-hydroxy-3-methylacetophenone, and the exploration of novel catalytic systems.

Key areas for future investigation include:

Microwave-Assisted Synthesis: The use of microwave irradiation, as demonstrated in the synthesis of other heterocyclic compounds, could significantly reduce reaction times and improve yields for the synthesis of this compound and its derivatives. researchgate.net

Continuous Flow Processes: For large-scale production, the development of continuous flow methodologies will be crucial. These systems offer precise control over reaction parameters, leading to enhanced safety, consistency, and scalability.

Green Chemistry Approaches: A major focus will be the replacement of hazardous reagents and solvents with more sustainable alternatives. This includes the use of greener brominating agents and recyclable catalysts to minimize the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Bromo-ethanone Compounds

Methodology Advantages Potential Application to this compound Reference
Conventional Reflux Simple setup, well-established Baseline method for laboratory-scale synthesis researchgate.net
Microwave-Assisted Rapid heating, shorter reaction times, higher yields Development of highly efficient synthesis protocols researchgate.net
Continuous Flow High scalability, improved safety and control Industrial-scale production for commercial applications

Exploration of New Chemical Space through Diversification and Derivatization Strategies

The structural backbone of this compound provides a versatile scaffold for chemical diversification. The reactive bromine atom and the thiophene (B33073) ring are amenable to a wide range of chemical modifications, allowing for the exploration of new chemical space and the generation of novel derivatives with potentially enhanced properties.

Future derivatization strategies are expected to focus on:

Substitution at the Bromine Position: The bromo group can be readily displaced by a variety of nucleophiles to introduce diverse functional groups. This can lead to the synthesis of new classes of compounds, such as substituted tetrazoles, through S-alkylation reactions. researchgate.net

Modification of the Thiophene Ring: The thiophene moiety can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Condensation Reactions: The ketone functionality can participate in condensation reactions to form more complex heterocyclic systems, such as hydrazones, which are known for their diverse biological activities. researchgate.net

The exploration of these derivatization pathways will be instrumental in developing new compounds for applications in medicinal chemistry and materials science.

High-Throughput Synthesis and Combinatorial Library Approaches for Lead Discovery

To accelerate the discovery of new lead compounds, high-throughput synthesis (HTS) and combinatorial chemistry approaches are becoming increasingly important. These techniques enable the rapid generation and screening of large libraries of related compounds, significantly streamlining the drug discovery and materials development process.

Future research in this area will likely involve:

Miniaturized Reaction Formats: The use of microplate formats (e.g., 96-well or 1536-well plates) allows for the parallel synthesis of hundreds or even thousands of derivatives of this compound on a picomole scale. nih.gov

Automated Synthesis Platforms: Robotic liquid handlers and automated synthesis workstations can be employed to perform repetitive synthesis and purification steps, increasing efficiency and reproducibility. nih.gov

SuFEx Click Chemistry: The application of robust and biocompatible click chemistry reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx), could enable the rapid diversification of the core scaffold with a wide range of functional groups for direct biological screening. nih.gov

The integration of these high-throughput methodologies will be critical for efficiently exploring the chemical space around this compound to identify new molecules with desired biological or material properties.

Advanced Mechanistic Studies using Integrated Computational and Experimental Methods

A deeper understanding of the reaction mechanisms and structure-property relationships of this compound and its derivatives is essential for their rational design and optimization. The integration of computational modeling and advanced experimental techniques will provide valuable insights into the behavior of these molecules.

Future mechanistic studies will likely focus on:

Crystallographic Analysis: Single-crystal X-ray diffraction studies will continue to be important for determining the precise three-dimensional structures of these compounds and understanding the non-covalent interactions that govern their crystal packing. researchgate.netnih.govnih.govresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods will be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecules, providing a theoretical framework for interpreting experimental observations. researchgate.net

Spectroscopic Techniques: Advanced NMR and mass spectrometry techniques will be employed to characterize the structures of new derivatives and to study their dynamic behavior in solution.

By combining computational predictions with experimental validation, researchers can gain a comprehensive understanding of the factors that influence the properties and reactivity of these thiophene-based compounds.

Expanding Applications in Functional Materials and Advanced Biological Probes

While currently recognized as a valuable synthetic intermediate, future research is expected to uncover direct applications for this compound and its derivatives in the fields of functional materials and chemical biology.

Potential emerging applications include:

Organic Electronics: The thiophene core is a common building block in organic semiconductors. By modifying the structure of this compound, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of related heterocyclic ketones in dye-sensitized solar cells suggests this potential. frontierspecialtychemicals.com

Biological Probes: The reactivity of the α-bromoketone moiety can be exploited for the development of covalent probes to study the function of specific enzymes or receptors. Derivatization with fluorescent tags or other reporter groups could lead to the creation of advanced tools for chemical biology research.

Agrochemicals and Pharmaceuticals: As an intermediate for known agrochemicals and pharmaceuticals, further diversification could lead to the discovery of new active ingredients with improved efficacy or novel modes of action. chemicalbook.com

The exploration of these new application areas will be driven by a collaborative effort between synthetic chemists, materials scientists, and biologists.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-1-(4-methylthiophen-2-yl)ethanone?

Methodological Answer:
The synthesis typically involves bromination of the parent ketone. A widely used method involves reacting 1-(4-methylthiophen-2-yl)ethanone with bromine (Br₂) in a halogenated solvent (e.g., CHCl₃ or CH₂Cl₂) under controlled conditions. For example:

  • Procedure : Dissolve 1-(4-methylthiophen-2-yl)ethanone in CHCl₃, add bromine dropwise at room temperature, and stir for 30 minutes. Wash with NaHCO₃ and Na₂S₂O₃ solutions to neutralize excess Br₂, dry over Na₂SO₄, and recrystallize from diethyl ether for purification .
  • Yield : ~85% under optimized conditions .
  • Key Variables : Solvent polarity, reaction temperature (room temp. vs. elevated), and stoichiometric control of Br₂ to avoid over-bromination.

Advanced: How can researchers resolve discrepancies in crystallographic data interpretation for this compound?

Methodological Answer:
Discrepancies in crystallographic data (e.g., space group assignment or atomic displacement parameters) require robust refinement strategies:

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data. SHELXPRO can assist in macromolecular interfaces .
  • Validation Metrics : Monitor R factors (e.g., R₁ < 0.05 for high-quality data) and check for enantiomorph-polarity errors using parameters like Flack’s x to avoid false chirality assignments .
  • Case Study : For 2-Bromo-1-(4-methoxyphenyl)ethanone, single-crystal X-ray diffraction confirmed bond lengths (mean C–C = 0.009 Å) and a monoclinic space group (R₁ = 0.054) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Methylthiophenyl protons: δ 6.8–7.2 ppm (aromatic).
    • Bromoethanone CH₂: δ 4.7–5.0 ppm (split due to adjacent Br) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232 [M⁺] for C₇H₇BrOS) and fragmentation patterns confirm molecular weight .
  • Elemental Analysis : Validate purity (e.g., C, H, S content within ±0.3% of theoretical values) .

Advanced: What strategies are effective in analyzing reaction mechanisms involving the bromine atom?

Methodological Answer:
The bromine atom acts as a leaving group in nucleophilic substitutions. Mechanistic studies can utilize:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ²H/¹H or ⁷⁹Br/⁸¹Br isotopes to identify rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to map transition states and activation energies for SN₂ pathways .
  • Trapping Intermediates : Use thiourea or alkoxides to stabilize carbocation intermediates in substitution reactions .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (Ar or N₂) to prevent degradation via hydrolysis or oxidation .
  • Handling Precautions : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid Br⁻ release. Safety protocols include fume hood use and PPE (gloves, goggles) .

Advanced: How does the electronic environment of the 4-methylthiophen-2-yl group influence reactivity?

Methodological Answer:
The methylthiophenyl group impacts reactivity through:

  • Electron-Donating Effects : The –SCH₃ group increases electron density on the adjacent carbonyl, reducing electrophilicity at the α-carbon.
  • Steric Effects : Substituent positioning affects regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Comparative Data : In 2-Bromo-1-(3-fluorophenyl)ethanone, the electron-withdrawing –F group increases α-carbon electrophilicity, leading to faster SN₂ kinetics compared to methylthiophenyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.